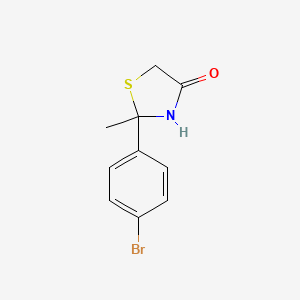

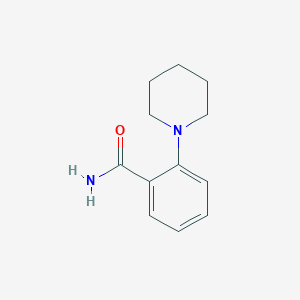

2-Piperidinobenzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-piperidinobenzamide and related compounds involves several innovative methods. Diastereoselective synthesis strategies have been developed to create 2,4-disubstituted piperidines, which serve as scaffolds for drug discovery, allowing for complete control over reaction selectivity by altering the reaction sequence order (Watson, Jiang, & Scott, 2000). Additionally, methodologies utilizing gold catalysis have facilitated the efficient synthesis of piperidin-4-ones from secondary amines, demonstrating the synthetic potential in alkaloid synthesis (Cui, Peng, & Zhang, 2009).

Molecular Structure Analysis

The molecular structure of 2-piperidinobenzamide derivatives, such as those found in neurokinin receptor antagonists, is critical for their biological activity. Structural analysis through NMR and computational methods helps in understanding the conformational preferences that contribute to their affinity towards biological targets (Kubota et al., 1998).

Chemical Reactions and Properties

2-Piperidinobenzamide derivatives undergo a variety of chemical reactions, underlining their versatility as pharmaceutical intermediates. Electrochemical methods have been employed for the α-cyanation of secondary piperidines, demonstrating the compound's utility in synthesizing pharmaceutical building blocks without the need for protecting the N-H bond (Lennox et al., 2018).

Physical Properties Analysis

The physical properties of 2-piperidinobenzamide compounds, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. Studies focusing on the crystal and molecular structure of related compounds have shed light on how these properties affect their chemical reactivity and biological activity (Khan et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-piperidinobenzamide, including reactivity, stability, and interaction with various reagents, are pivotal in its application in synthetic chemistry. Techniques like lithiation-substitution have been explored for the enantioselective synthesis of pharmaceutically relevant compounds containing a quaternary stereocenter, showcasing the compound's utility in complex organic synthesis (Sheikh et al., 2012).

Aplicaciones Científicas De Investigación

Radiolabeled Antagonists for Neurotransmission Studies

- PET Imaging of Serotonergic Neurotransmission : [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine ([18F]p-MPPF), a 5-HT1A antagonist, has been utilized in positron emission tomography (PET) studies to understand serotonergic neurotransmission in various animals and humans. This research involves aspects like chemistry, radiochemistry, and pharmacokinetics (Plenevaux et al., 2000).

Cancer Imaging and Research

- Imaging Breast Cancer : N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), a sigma receptor binding radioligand, has been investigated for its potential in imaging breast cancer. This research encompasses chemical synthesis, pharmacological evaluation, and in vivo pharmacokinetics, showing promising results for breast cancer imaging (John et al., 1999).

Analytical Chemistry and Drug Analysis

- Characterization of Psychoactive Substances : Studies have involved the characterization of arylcyclohexylamines, including substances like 1-[1-(3-methoxyphenyl)cyclohexyl]piperidine, by various analytical methods. This is significant in identifying and understanding the composition of "research chemicals" or new psychoactive substances (De Paoli et al., 2013).

Pharmacological and Biochemical Studies

- Study of Macrophage Activation and Graft Rejection : Compounds like 3-[(dodecylthiocarbonyl)methyl]glutarimide, derived from piperidine, have been researched for their anti-inflammatory activity and potential in suppressing graft rejection. These studies focus on macrophage cell lines and their activation, providing insights into the immunological aspects of these compounds (Takeiri et al., 2011).

Synthesis and Application in Drug Discovery

- Anti-Inflammatory Compound Discovery : Research on novel benzimidazole piperidine derivatives has shown efficacy and safety as potential drugs for treating inflammation. These studies involve virtual screening, in vitro and in vivo assays, indicating their promise as new non-steroidal anti-inflammatory drugs (Burayk et al., 2022).

Enzymatic Resolution for Synthesis

- Enantioselective Synthesis : 2-Piperidineethanol and its derivatives have been used for the synthesis of various compounds, with enzymatic methods employed for their resolution. This highlights the importance of piperidine derivatives in the targeted and diversity-oriented synthesis of natural and synthetic compounds (Perdicchia et al., 2015).

Safety And Hazards

2-Piperidinobenzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

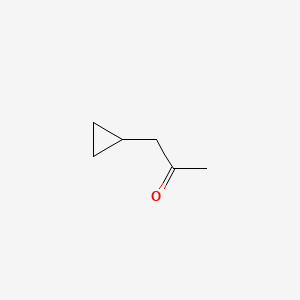

2-piperidin-1-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-12(15)10-6-2-3-7-11(10)14-8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-9H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXYPPVXMJMLCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60319261 | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26730454 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Piperidinobenzamide | |

CAS RN |

3430-40-8 | |

| Record name | 3430-40-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-piperidinobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60319261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.